molecular formula C12H12N2O2 B1376120 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile CAS No. 1428139-53-0

2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

Cat. No.: B1376120
CAS No.: 1428139-53-0
M. Wt: 216.24 g/mol
InChI Key: SOHQETJPXURLEC-UHFFFAOYSA-N
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Description

2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile is an organic compound with a complex structure that includes a furan ring, an amino group, and a nitrile group

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative, the compound can be synthesized through a series of steps involving nitrile formation, amination, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry might be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce primary amines.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carboxamide
  • 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carboxylic acid
  • 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-methanol

Uniqueness

Compared to similar compounds, 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-4-(5-methylfuran-2-yl)-6-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-2-3-12(16-7)8-4-10(14)9(6-13)11(15)5-8/h2-3,8H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHQETJPXURLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=C(C(=O)C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 2
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 3
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 4
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 6
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

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